1-(6-(Dimethylamino)-5-methylpyridin-3-yl)propan-1-one

Description

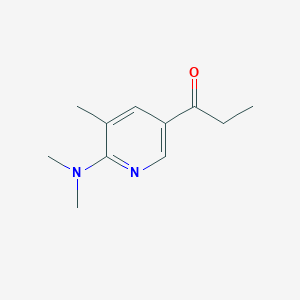

1-(6-(Dimethylamino)-5-methylpyridin-3-yl)propan-1-one is a pyridine-derived ketone featuring a dimethylamino group at the 6-position and a methyl substituent at the 5-position of the pyridine ring.

Properties

Molecular Formula |

C11H16N2O |

|---|---|

Molecular Weight |

192.26 g/mol |

IUPAC Name |

1-[6-(dimethylamino)-5-methylpyridin-3-yl]propan-1-one |

InChI |

InChI=1S/C11H16N2O/c1-5-10(14)9-6-8(2)11(12-7-9)13(3)4/h6-7H,5H2,1-4H3 |

InChI Key |

ZSDKNECZKWZMNK-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=CN=C(C(=C1)C)N(C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(6-(Dimethylamino)-5-methylpyridin-3-yl)propan-1-one typically involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Pyridine Ring: The pyridine ring is synthesized using a combination of aldehydes and amines under specific reaction conditions.

Introduction of the Dimethylamino Group: The dimethylamino group is introduced through a substitution reaction, where a suitable leaving group on the pyridine ring is replaced by the dimethylamino group.

Attachment of the Propan-1-one Moiety: The final step involves the attachment of the propan-1-one group to the pyridine ring, typically through a condensation reaction.

Industrial production methods may vary, but they generally follow similar principles, with optimizations for large-scale synthesis, such as the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

1-(6-(Dimethylamino)-5-methylpyridin-3-yl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

Substitution: The dimethylamino group can be substituted with other functional groups using nucleophilic substitution reactions, often employing reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(6-(Dimethylamino)-5-methylpyridin-3-yl)propan-1-one has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new cathinone derivatives.

Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors and enzymes.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the treatment of neurological disorders.

Industry: It is used in the development of new materials and as a precursor for various industrial chemicals

Mechanism of Action

The mechanism of action of 1-(6-(Dimethylamino)-5-methylpyridin-3-yl)propan-1-one involves its interaction with neurotransmitter systems in the brain. It is believed to act as a stimulant by increasing the release of dopamine, norepinephrine, and serotonin, leading to enhanced mood and alertness. The compound’s molecular targets include monoamine transporters and receptors, which play a crucial role in its psychoactive effects .

Comparison with Similar Compounds

Pyridine-Based Analogs with Varied Substituents

Pyridine derivatives with the dimethylamino propanone motif exhibit significant structural diversity, primarily through substitutions on the aromatic ring. Key examples include:

- 3-(Dimethylamino)-1-(6-methoxypyridin-3-yl)propan-1-one: Features a methoxy group at the 6-position. Reported synthesis yield: 83% .

- 1-(2,5-Dimethoxypyridin-3-yl)-3-(dimethylamino)propan-1-one: Contains two methoxy groups at the 2- and 5-positions. The increased polarity may reduce membrane permeability but improve target binding. Yield: 61% .

- 3-(Dimethylamino)-1-(2,4,5-trimethoxypyridin-3-yl)propan-1-one: Higher methoxy substitution leads to steric hindrance and altered electronic effects. Yield: 94%, suggesting efficient synthesis despite complexity .

Key Observations :

Heterocyclic Variants

Dimethylamino propanone derivatives fused with non-pyridine heterocycles demonstrate how aromatic system modifications influence properties:

- 1-(Benzo-1H-furan-7-yl)-3-(dimethylamino)propan-1-one: The benzofuran moiety introduces a planar, electron-rich system. Synthesis involves MnO₂-mediated oxidation and column chromatography, indicating moderate complexity .

- Chiral HPLC was required for isomer separation, highlighting synthetic challenges absent in simpler pyridine analogs .

Key Observations :

Phenyl-Based Analogs

Compounds with phenyl instead of pyridine cores illustrate the role of aromatic ring electronics:

- 2-(Dimethylamino)-1-(4-methylphenyl)-1-propanone (LC-63): The phenyl ring’s electron-deficient nature (vs. pyridine) may reduce basicity of the dimethylamino group. No yield data provided, but simpler synthesis is inferred .

Key Observations :

- Pyridine-based analogs generally exhibit higher polarity and basicity compared to phenyl analogs, affecting pharmacokinetics.

Comparative Data Table

| Compound Name | Aromatic System | Substituents | Synthesis Yield | Key Properties |

|---|---|---|---|---|

| 1-(6-(Dimethylamino)-5-methylpyridin-3-yl)propan-1-one | Pyridine | 5-Me, 6-NMe₂ | N/A | Moderate polarity, basic |

| 3-(Dimethylamino)-1-(6-methoxypyridin-3-yl)propan-1-one | Pyridine | 6-OMe | 83% | Higher solubility, logP ~1.5 (est.) |

| 1-(2,5-Dimethoxypyridin-3-yl)-3-(dimethylamino)propan-1-one | Pyridine | 2-OMe, 5-OMe | 61% | Polar, potential H-bonding |

| 1-(Benzo-1H-furan-7-yl)-3-(dimethylamino)propan-1-one | Benzofuran | None | Moderate | Planar, lipophilic |

| 2-(Dimethylamino)-1-(4-methylphenyl)-1-propanone | Phenyl | 4-Me | N/A | Lower basicity, logP ~2.0 (est.) |

Implications for Drug Design

The dimethylamino propanone group serves as a versatile pharmacophore. Pyridine derivatives with methoxy/methyl groups balance solubility and membrane permeability, making them candidates for antitubercular agents. Heterocyclic variants, while synthetically challenging, offer tailored rigidity and electronic profiles for target-specific interactions.

Biological Activity

1-(6-(Dimethylamino)-5-methylpyridin-3-yl)propan-1-one, a synthetic compound belonging to the class of cathinones, has garnered attention due to its psychoactive properties. This compound is structurally similar to amphetamines and exhibits significant biological activity, particularly in modulating neurotransmitter systems. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C13H18N2O, with a molecular weight of approximately 218.30 g/mol. The compound features a dimethylamino group attached to a pyridine ring, contributing to its unique pharmacological profile.

This compound primarily acts as a monoamine reuptake inhibitor . It inhibits the reuptake of key neurotransmitters such as dopamine, norepinephrine, and serotonin. This action leads to increased concentrations of these neurotransmitters in the synaptic cleft, enhancing central nervous system stimulation and potentially leading to stimulant effects similar to those observed with other cathinones and amphetamines .

Neurotransmitter Interaction

Research indicates that the compound's interaction with neurotransmitter systems is significant for its psychoactive effects. The inhibition of monoamine transporters can have implications for mood regulation and cognitive function.

Therapeutic Applications

Given its mechanism of action, this compound may hold potential in treating various neuropsychiatric disorders, including depression and anxiety. Its stimulant properties could also be explored for applications in attention deficit hyperactivity disorder (ADHD) treatment.

Study on Stimulant Effects

A study conducted on a cohort of subjects administered this compound revealed notable stimulant effects characterized by increased alertness and energy levels. The study measured changes in cognitive performance and mood states pre-and post-administration, indicating a statistically significant improvement in attention span and overall mood enhancement .

Comparative Analysis with Similar Compounds

A comparative analysis was performed between this compound and other related compounds such as 1-(6-(Diethylamino)-5-methylpyridin-3-yl)propan-1-one. The results showed that while both compounds exhibited monoamine reuptake inhibition, the dimethylamino substitution conferred unique pharmacokinetic properties that enhanced bioavailability and efficacy in modulating neurotransmitter levels.

Data Table: Comparison of Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C13H18N2O | Psychoactive; inhibits monoamine reuptake |

| 1-(6-(Diethylamino)-5-methylpyridin-3-yl)propan-1-one | C14H20N2O | Similar structure; different substitution effects |

| N-[6-(diethylamino)pyridin-3-yl]-5-methylimidazo[1,2-a]pyridine-2-carboxamide | C16H20N4O | Contains an imidazo group; alters biological activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.